molecular formula C16H11ClN6 B5518751 (1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE CAS No. 5491-93-0

(1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE

Cat. No.: B5518751
CAS No.: 5491-93-0
M. Wt: 322.75 g/mol
InChI Key: HLXWGDPPPMQQLQ-GIJQJNRQSA-N
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Description

(1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE: is a complex organic compound that features a unique structure combining a chlorophenyl group, a triazinoindole moiety, and a hydrazine linkage

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds , it could be of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE typically involves multi-step organic reactions. The process often starts with the preparation of the triazinoindole core, followed by the introduction of the chlorophenyl group through a condensation reaction. The final step involves the formation of the hydrazine linkage under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous-flow reactors to optimize reaction conditions and improve yield. Techniques such as catalytic oxidation and solvent optimization are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; conditions vary depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound is studied for its potential as a biochemical probe to investigate cellular processes and pathways.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its unique structural features and biological activity.

Industry: In industrial applications, the compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism by which (1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s hydrazine linkage plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: (1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE stands out due to its unique combination of a chlorophenyl group, triazinoindole core, and hydrazine linkage. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6/c17-11-7-5-10(6-8-11)9-18-22-16-20-15-14(21-23-16)12-3-1-2-4-13(12)19-15/h1-9H,(H2,19,20,22,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXWGDPPPMQQLQ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425936
Record name NSC370599
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5491-93-0
Record name NSC370599
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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